2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide
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Overview
Description
2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperazine ring substituted with a methoxyethyl group and a propanamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Formation of the Propanamide Moiety: The final step involves the acylation of the piperazine derivative with propanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide depends on its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-ethylpropanamide
- 2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-butylpropanamide
Uniqueness
2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-[4-(2-methoxyethyl)-3-oxopiperazin-1-yl]-N-methyl-N-propan-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-11(2)15(4)14(19)12(3)17-7-6-16(8-9-20-5)13(18)10-17/h11-12H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHGFJYLOBMDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C(C)N1CCN(C(=O)C1)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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